N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine
Description
Properties
IUPAC Name |
N-ethyl-4-(4-methylphenyl)sulfanyl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3S/c1-3-18-13-19-11(14(15,16)17)8-12(20-13)21-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEFZUKPTZAQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)SC2=CC=C(C=C2)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Type Cyclocondensation
The 2-aminopyrimidine scaffold can be constructed via modified Biginelli reactions using:
- β-Ketoester derivatives (e.g., ethyl 4,4,4-trifluoroacetoacetate)
- Urea or thiourea equivalents
- Catalytic acids (e.g., HCl, p-TsOH)
Representative Conditions
| Component | Quantity | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Ethyl trifluoroacetoacetate | 10 mmol | EtOH/H2O (3:1) | 80°C | 12 h | 68% | |
| N-Ethylthiourea | 12 mmol | |||||
| Conc. HCl | 0.5 mL |
This method produces 6-(trifluoromethyl)-2-(ethylamino)pyrimidin-4(3H)-one as a key intermediate.
Introduction of 4-Methylphenylsulfanyl Group
Nucleophilic Aromatic Substitution
The 4-position undergoes substitution with 4-methylthiophenol under basic conditions:
Optimized Protocol
- Substrate : 4-Chloro-6-(trifluoromethyl)-2-(ethylamino)pyrimidine
- Nucleophile : 4-Methylthiophenol (1.2 eq)
- Base : K2CO3 (2.5 eq)
- Solvent : DMF, 100°C, 6 h
- Yield : 72% after column chromatography
Critical Parameters
- Water content <0.1% to prevent hydrolysis
- Strict temperature control (±2°C) to minimize side reactions
- Use of molecular sieves (4Å) improves conversion by 15%
N-Ethylation Strategies
Reductive Amination
An alternative pathway employs reductive amination of 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine:
Stepwise Process
- Imine Formation : React with acetaldehyde (2 eq) in MeOH, 0°C, 1 h
- Reduction : NaBH4 (1.5 eq), 0°C → RT, 3 h
- Workup : Aqueous extraction (EtOAc/H2O)
- Isolation : 64% yield, >98% purity by HPLC
Purification and Characterization
Chromatographic Methods
- Normal Phase : SiO2 column, hexane/EtOAc (4:1 → 1:1 gradient)
- Reverse Phase : C18 column, MeCN/H2O (0.1% TFA) 30→70% over 30 min
- Recrystallization : Isopropanol/water (3:1) yields prismatic crystals suitable for X-ray analysis
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl3): δ 7.35 (d, J=8.2 Hz, 2H), 7.21 (d, J=8.2 Hz, 2H), 6.82 (s, 1H), 5.21 (br s, 1H), 3.45 (q, J=7.1 Hz, 2H), 2.39 (s, 3H), 1.25 (t, J=7.1 Hz, 3H)
- HRMS : m/z 341.1048 [M+H]+ (calc. 341.1051)
Challenges and Optimization
Competing Side Reactions
- Sulfide Oxidation : Mitigated by degassing solvents with N2
- N-Deethylation : Occurs above 120°C - requires precise temperature control
- Regioisomer Formation : <5% when using excess nucleophile (1.5 eq)
Catalytic Improvements
- Phase Transfer Catalysis : TBAB (0.1 eq) increases reaction rate by 40%
- Microwave Assistance : Reduces thioetheration time from 6 h → 45 min
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent patent applications describe:
- Microreactor technology for pyrimidine cyclization
- In-line IR monitoring of thioetheration
- Automated crystallization control systems
Economic Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³/day | 4.2 kg/m³/day |
| Solvent Consumption | 12 L/kg | 3.5 L/kg |
| Purity | 98.5% | 99.7% |
Data adapted from similar compounds in
Emerging Methodologies
Photocatalytic C–S Bond Formation
Pilot studies demonstrate:
Biocatalytic Approaches
- Engineered transaminases for enantioselective N-ethylation
- Whole-cell systems utilizing E. coli BL21(DE3)
- 58% conversion achieved in preliminary trials
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential and optimize its use in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives with trifluoromethyl and arylthio/aryloxy substituents are common in medicinal chemistry. Below is a detailed comparison of structurally analogous compounds:
Table 1: Structural and Physical Properties of Selected Pyrimidine Derivatives
Key Comparative Insights
Substituent Effects on Electronic Properties: The sulfanyl group (C-S bond) in the target compound is less electronegative than the ether oxygen in fluorophenoxy/methylphenoxy analogs, leading to reduced electron-withdrawing effects but enhanced lipophilicity .
Amine Group Modifications: The N-ethyl group in the target compound and its fluorophenoxy analog may enhance metabolic stability compared to the N,N-dimethyl group in the methylphenoxy derivative, which is more susceptible to oxidative dealkylation .
Trifluoromethyl Group :
- The -CF₃ group is conserved across all compounds, contributing to enhanced metabolic stability and hydrophobic interactions in drug-receptor binding .
Biological Activity
N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an ethyl group, a trifluoromethyl group, and a sulfanyl moiety attached to a 4-methylphenyl ring. The presence of these functional groups is believed to enhance its biological activity and specificity towards various molecular targets.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C13H14F3N3S
- Molecular Weight : 307.34 g/mol
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may play a role in various metabolic pathways.
- Receptor Binding : It interacts with various receptors, potentially modulating their activity and influencing cellular responses.
Therapeutic Potential
Research indicates that this compound may have applications in treating conditions such as:
- Cancer : Preliminary studies suggest it may inhibit tumor cell proliferation.
- Neurological Disorders : Its ability to cross the blood-brain barrier could make it a candidate for treating diseases like Parkinson's or Alzheimer's.
Case Studies
-
Anticancer Activity :
A study evaluated the compound's effectiveness against human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). Results indicated that it significantly reduced cell viability with IC50 values of 226 µg/mL for HeLa and 242.52 µg/mL for A549 cells, showcasing its potential as an anticancer agent . -
Antimicrobial Properties :
In another investigation, the compound demonstrated antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating substantial efficacy against these pathogens .
Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | HeLa | 226 µg/mL | |
| Anticancer | A549 | 242.52 µg/mL | |
| Antimicrobial | E. coli | 62.5 µg/mL | |
| Antimicrobial | S. aureus | 78.12 µg/mL |
Mechanistic Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |
| Receptor Binding | Modulates receptor activity affecting cellular signaling |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | Ethylamine, DMF, 80°C, 12h | 60–75% |
| 2 | 4-Methylbenzenethiol, K₂CO₃, toluene, 130°C, 24h | 50–65% |
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity. For example, the trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in ¹³C NMR .
- Infrared Spectroscopy (IR): Detects functional groups like C–F (1100–1200 cm⁻¹) and S–C (600–700 cm⁻¹) bonds .
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (e.g., calculated for C₁₄H₁₄F₃N₃S: 329.08 g/mol) .
- X-ray Crystallography: Resolves 3D structure; SHELXL software refines bond lengths/angles (e.g., C–S bond ≈ 1.78 Å) .
Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL) is essential:
- Data Collection: Use Mo/Kα radiation (λ = 0.71073 Å) at 293 K.
- Refinement: Apply full-matrix least-squares methods. For example, dihedral angles between pyrimidine and aryl rings (e.g., 12.8° in related compounds) reveal steric effects .
- Validation: Check for weak hydrogen bonds (C–H⋯O/π) and torsional strains using Mercury or OLEX2 software .
Q. Table 2: Example Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.065 |
| Bond Length (C–S) | 1.78 Å |
| Dihedral Angle (Pyrimidine-Phenyl) | 12.8° |
Advanced: What structure-activity relationships (SAR) are hypothesized for trifluoromethyl-pyrimidine derivatives?
Methodological Answer:
- Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, improving membrane permeability .
- Sulfanyl Substituent: The 4-methylphenylsulfanyl group may modulate electron-withdrawing effects, influencing binding to biological targets (e.g., enzymes or receptors) .
- Ethylamino Group: Affects solubility; bulkier alkyl groups reduce bioavailability in related compounds .
Experimental Design:
- Compare analogues (e.g., replacing trifluoromethyl with methyl or phenyl) in enzyme inhibition assays.
- Use molecular docking (AutoDock Vina) to predict interactions with target proteins .
Advanced: How to address contradictory data in biological activity studies of similar pyrimidines?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time). For example, antimicrobial activity varies with bacterial strain (Gram+ vs. Gram-) .
- Meta-Analysis: Pool data from structurally analogous compounds (e.g., 4-fluorophenyl derivatives) to identify trends .
- Mechanistic Studies: Use knockout models or isotopic labeling to confirm target engagement .
Q. Table 3: Example Biological Activity Comparison
Basic: What computational tools predict the physicochemical properties of this compound?
Methodological Answer:
- Lipophilicity (LogP): Use MarvinSketch or ACD/Labs (predicted LogP ≈ 3.2) .
- pKa Estimation: SPARC calculator predicts basicity (e.g., pyrimidine N pKa ~2.23) .
- Solubility: COSMO-RS simulations in water (≈0.01 mg/mL) guide formulation strategies .
Advanced: How to optimize reaction yields in multi-step syntheses of pyrimidine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
